molecular formula C10H18N2O8 B12293943 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

Cat. No.: B12293943
M. Wt: 294.26 g/mol
InChI Key: AOBQWGHMIKNEHI-UHFFFAOYSA-N
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Description

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an oxo group, and a tetrahydroxyoxan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid typically involves multiple steps, starting with the preparation of the tetrahydroxyoxan ring. This can be achieved through the oxidation of suitable precursors under controlled conditions. The amino and oxo groups are then introduced through a series of substitution and oxidation reactions, often using reagents such as diethylphosphorocyanidate (DEPC) as a peptide coupling agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo-containing derivatives, while substitution reactions can produce a variety of amino-substituted compounds .

Scientific Research Applications

4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. It may also modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid lies in its tetrahydroxyoxan ring, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H18N2O8

Molecular Weight

294.26 g/mol

IUPAC Name

4-amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid

InChI

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)

InChI Key

AOBQWGHMIKNEHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O

Origin of Product

United States

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